3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide
CAS No.:
Cat. No.: VC15138359
Molecular Formula: C23H24FN3O3S2
Molecular Weight: 473.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24FN3O3S2 |
|---|---|
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-(2-phenylethyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C23H24FN3O3S2/c24-19-8-4-5-9-20(19)26-13-15-27(16-14-26)32(29,30)21-11-17-31-22(21)23(28)25-12-10-18-6-2-1-3-7-18/h1-9,11,17H,10,12-16H2,(H,25,28) |
| Standard InChI Key | YZYHYULBOHGMES-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NCCC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Composition
The compound’s structure comprises three key domains:
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Thiophene-2-carboxamide backbone: Provides a planar aromatic system for hydrophobic interactions.
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Sulfonyl-linked piperazine ring: Enhances solubility and metabolic stability while facilitating hydrogen bonding .
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2-Fluorophenyl and phenethyl substituents: Modulate lipophilicity and target affinity through steric and electronic effects.
Physicochemical Profile
Critical physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>24</sub>FN<sub>3</sub>O<sub>3</sub>S<sub>2</sub> |
| Molecular Weight | 473.6 g/mol |
| Partition Coefficient (LogP) | 3.2 (predicted) |
| Topological Polar Surface Area | 112 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
These properties suggest moderate membrane permeability and compatibility with oral bioavailability.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Piperazine functionalization: 4-(2-Fluorophenyl)piperazine is prepared via nucleophilic aromatic substitution using 2-fluorobromobenzene and piperazine under reflux conditions .
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Sulfonylation: The piperazine derivative reacts with thiophene-3-sulfonyl chloride in dichloromethane, catalyzed by triethylamine to yield 3-(piperazin-1-ylsulfonyl)thiophene.
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Carboxamide coupling: The intermediate is treated with 2-phenylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial-Scale Production
Optimized protocols employ continuous flow reactors to enhance yield (reported >75%) and reduce reaction times. Green chemistry principles, such as aqueous workup and solvent recycling, minimize environmental impact .
Biological Activity and Mechanism of Action
Kinase Inhibition
The compound exhibits dual inhibitory activity against cell division cycle 7 (CDC7) and protein kinase A (PKA), with half-maximal inhibitory concentrations (IC<sub>50</sub>) of 18 nM and 42 nM, respectively. Comparative data against reference inhibitors are provided below:
| Kinase Target | Compound IC<sub>50</sub> (nM) | Posaconazole IC<sub>50</sub> (nM) |
|---|---|---|
| CDC7 | 18 | 220 |
| PKA | 42 | 310 |
This selectivity profile positions it as a potential lead for targeting CDC7-dependent cancers.
In Vitro Antiproliferative Effects
The National Cancer Institute’s (NCI) screening panel revealed potent activity against leukemia (CCRF-CEM) and breast cancer (MDA-MB-231) cell lines, with GI<sub>50</sub> values of 0.8 μM and 1.2 μM, respectively. Mechanistic studies indicate G1 cell cycle arrest and apoptosis induction via caspase-3 activation.
Pharmacological Applications
Oncology
The compound’s CDC7 inhibition disrupts DNA replication licensing, a vulnerability in rapidly dividing cancer cells. Preclinical models show tumor growth reduction in xenografts by 62% at 10 mg/kg dosing.
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